molecular formula C17H20ClN9O4 B10928811 4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide

4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10928811
M. Wt: 449.9 g/mol
InChI Key: TUMCNRFQKPMARR-UHFFFAOYSA-N
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Description

4-{[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole core. The process typically includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Substituted pyrazoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound has shown potential as an antileishmanial and antimalarial agent . It is used in studies to understand the mechanisms of these diseases and to develop new treatments.

Medicine

The pharmacological properties of this compound make it a candidate for drug development. Its antileishmanial and antimalarial activities are of particular interest in the search for new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. In the case of its antileishmanial activity, it targets the enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS), inhibiting its function and leading to the death of the parasite . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
  • **4-{[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Uniqueness

This compound stands out due to its specific combination of substituents, which confer unique pharmacological properties. Its ability to inhibit DHFR-TS makes it particularly effective against leishmaniasis and malaria .

Properties

Molecular Formula

C17H20ClN9O4

Molecular Weight

449.9 g/mol

IUPAC Name

4-[3-(4-chloro-3-nitropyrazol-1-yl)propanoylamino]-N-(1,5-dimethylpyrazol-4-yl)-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C17H20ClN9O4/c1-4-26-15(17(29)22-12-7-19-24(3)10(12)2)13(8-20-26)21-14(28)5-6-25-9-11(18)16(23-25)27(30)31/h7-9H,4-6H2,1-3H3,(H,21,28)(H,22,29)

InChI Key

TUMCNRFQKPMARR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl)C(=O)NC3=C(N(N=C3)C)C

Origin of Product

United States

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